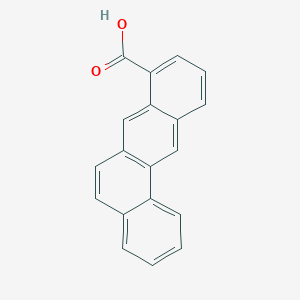
Tetraphene-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphene-8-carboxylic acid is a polycyclic aromatic hydrocarbon (PAH) derivative It is characterized by a carboxyl group (-COOH) attached to the eighth carbon of the tetraphene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraphene-8-carboxylic acid can be synthesized through several methods, including:
Oxidation of Tetraphene: This involves the oxidation of tetraphene using strong oxidizing agents such as potassium permanganate (KMnO₄) in an acidic medium.
Grignard Reaction: Another method involves the reaction of tetraphenylmagnesium bromide with carbon dioxide, followed by acidification to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various oxidized derivatives.
Reduction: It can be reduced to form tetraphene-8-alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂) for converting the carboxyl group to an acyl chloride.
Major Products:
Oxidation Products: Various oxidized derivatives of tetraphene.
Reduction Products: Tetraphene-8-alcohol.
Substitution Products: Tetraphene-8-acyl chloride and other substituted derivatives.
Aplicaciones Científicas De Investigación
Tetraphene-8-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including nanomaterials and surface modifiers.
Mecanismo De Acción
The mechanism of action of tetraphene-8-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Benzo(a)pyrene: Another PAH with similar structural features but different functional groups.
Chrysene-4-carboxylic acid: A structurally related compound with a carboxyl group at a different position.
Propiedades
Número CAS |
92263-89-3 |
|---|---|
Fórmula molecular |
C19H12O2 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
benzo[a]anthracene-8-carboxylic acid |
InChI |
InChI=1S/C19H12O2/c20-19(21)16-7-3-5-13-10-17-14(11-18(13)16)9-8-12-4-1-2-6-15(12)17/h1-11H,(H,20,21) |
Clave InChI |
YDQRTNKOSQZGEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















